molecular formula C8H10N2O2S B1429857 Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate CAS No. 912635-74-6

Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate

Cat. No.: B1429857
CAS No.: 912635-74-6
M. Wt: 198.24 g/mol
InChI Key: PFPLEZDQDVYKCZ-UHFFFAOYSA-N
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Description

Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate is a heterocyclic compound with a molecular formula of C8H10N2O2S and a molecular weight of 198.25 g/mol . This compound is characterized by its unique thieno[3,4-c]pyrazole ring structure, which imparts distinct chemical and physical properties. It is used in various scientific research applications due to its potential biological activities and reactivity.

Scientific Research Applications

Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with thiosemicarbazide, followed by cyclization in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,6-dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylate
  • Methyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate
  • Propyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate

Uniqueness

This compound is unique due to its specific ethyl ester group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

IUPAC Name

ethyl 4,6-dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-2-12-8(11)7-5-3-13-4-6(5)9-10-7/h2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPLEZDQDVYKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1CSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912635-74-6
Record name Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate
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Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate
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Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate

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